Spectroscopic characterization of [3,3'-Bipyridine]-5-carbonitrile
Spectroscopic characterization of [3,3'-Bipyridine]-5-carbonitrile
An In-Depth Technical Guide to the Spectroscopic Characterization of [3,3'-Bipyridine]-5-carbonitrile
This guide provides a comprehensive technical overview of the core spectroscopic techniques required for the structural elucidation and characterization of [3,3'-Bipyridine]-5-carbonitrile. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical, field-proven insights to ensure robust and reliable analysis.
Introduction and Molecular Overview
[3,3'-Bipyridine]-5-carbonitrile is a heterocyclic compound featuring a bipyridine framework, which is a foundational ligand in coordination chemistry, renowned for its ability to form stable complexes with a vast array of metal ions. The introduction of a carbonitrile (-C≡N) group at the 5-position significantly modulates the electronic properties of the bipyridine system. This electron-withdrawing group enhances the π-acceptor character of the ligand, making it a subject of interest for applications in catalysis, photoluminescent materials, and as a versatile building block for more complex organic molecules.[1]
The unequivocal identification and confirmation of its molecular structure are paramount for any subsequent application. A multi-technique spectroscopic approach is therefore not just recommended, but essential for a self-validating analysis. This guide details the expected outcomes and experimental considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular Structure of [3,3'-Bipyridine]-5-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For [3,3'-Bipyridine]-5-carbonitrile, both ¹H and ¹³C NMR are required for unambiguous assignment.
¹H NMR Spectroscopy: Rationale and Predicted Spectrum
The asymmetry of the molecule renders all seven aromatic protons chemically distinct, leading to a complex but highly informative spectrum. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the strong electron-withdrawing nature of the nitrile group. Protons on the nitrile-substituted ring are expected to be shifted further downfield compared to those on the unsubstituted ring.
-
Protons on the Unsubstituted Ring (H2, H4, H6, H5): These will resemble a standard 3-substituted pyridine pattern, with H2 and H6 being the most downfield.[2]
-
Protons on the Cyano-Substituted Ring (H2', H4', H6'): The nitrile group at C5' will significantly deshield the adjacent protons H4' and H6', shifting them substantially downfield. H2' will also be shifted downfield due to its proximity to the nitrogen and the inter-ring bond.
Table 1: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2' | 9.2 - 9.4 | d | J = ~2.0 Hz |
| H-6' | 9.0 - 9.2 | d | J = ~2.0 Hz |
| H-2 | 8.9 - 9.1 | d | J = ~2.0 Hz |
| H-6 | 8.7 - 8.8 | dd | J = ~4.8, 1.5 Hz |
| H-4' | 8.4 - 8.6 | t | J = ~2.0 Hz |
| H-4 | 8.0 - 8.2 | dt | J = ~8.0, 2.0 Hz |
| H-5 | 7.5 - 7.6 | ddd | J = ~8.0, 4.8, 0.8 Hz |
Note: Predictions are based on analysis of similar structures and substituent effects. Actual values may vary based on solvent and concentration.[3][4]
¹³C NMR Spectroscopy: Rationale and Predicted Spectrum
The ¹³C NMR spectrum will show 11 distinct signals, one for each unique carbon atom. The chemical shifts provide critical information about the electronic environment of each carbon.
-
Nitrile Carbon (C≡N): This will appear in a characteristic region for nitriles, typically between 115-120 ppm.[5]
-
Carbons in the Cyano-Substituted Ring: The carbon attached to the nitrile group (C5') will be significantly shifted, while the other carbons (C2', C3', C4', C6') will show shifts indicative of a highly electron-poor aromatic ring.[6]
-
Carbons in the Unsubstituted Ring: These carbons (C2, C3, C4, C5, C6) will have chemical shifts more typical of a 3-substituted pyridine.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-2, C-6, C-2', C-6' | 148 - 155 | Carbons adjacent to nitrogen (deshielded). |
| C-4, C-4' | 135 - 142 | Aromatic CH carbons. |
| C-3, C-3' | 130 - 138 | Quaternary carbons at the ring junction. |
| C-5 | 123 - 126 | Aromatic CH carbon on the unsubstituted ring. |
| C≡N | 116 - 119 | Characteristic nitrile carbon shift.[5] |
| C-5' | 110 - 115 | Carbon bearing the nitrile group (shielded by CN). |
Note: These are estimated ranges. 2D NMR experiments like HSQC and HMBC are essential for definitive assignment.[7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of [3,3'-Bipyridine]-5-carbonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Perform 2D NMR experiments, including COSY (to establish H-H correlations) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons), for complete and unambiguous assignment.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by vibrations of the bipyridine core and the diagnostic nitrile stretch.
Key Vibrational Modes and Expected Spectrum
-
C≡N Stretch: The most characteristic peak will be a strong, sharp absorption band in the range of 2220-2240 cm⁻¹ . This region has few other interfering absorptions, making it a definitive indicator of the nitrile group's presence. Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to aliphatic nitriles.[5][8]
-
Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
-
Aromatic C=C and C=N Ring Stretching: A series of medium to strong bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine rings.
-
C-H Bending (Out-of-Plane): Strong bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Table 3: Summary of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3050 - 3150 | Medium-Weak | Aromatic C-H Stretch |
| 2220 - 2240 | Strong, Sharp | C≡N Stretch[8] |
| 1570 - 1600 | Medium-Strong | Aromatic Ring (C=C, C=N) Stretch |
| 1400 - 1500 | Medium-Strong | Aromatic Ring (C=C, C=N) Stretch |
| 700 - 900 | Strong | Aromatic C-H Out-of-Plane Bending |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the fastest and most common method.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. This method provides high-quality spectra but is more labor-intensive.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16-32 scans to ensure a high signal-to-noise ratio.
-
The final spectrum should be presented in transmittance or absorbance mode.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the bipyridine core gives rise to characteristic absorption bands.
Expected Electronic Transitions
The spectrum is expected to show intense absorptions in the UV region corresponding to π→π* transitions within the aromatic system. Less intense n→π* transitions, originating from the nitrogen lone pairs, may also be observed, often as shoulders on the main π→π* bands. The presence of the nitrile group may cause a slight red-shift (bathochromic shift) of these absorptions compared to unsubstituted 3,3'-bipyridine. Bipyridine complexes often exhibit strong absorption bands.[9][10]
-
π→π transitions:* Expected to appear as strong bands between 240-300 nm.
-
n→π transitions:* Expected to be weaker and may be observed as shoulders around 300-320 nm.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile). The polarity of the solvent can influence the position of λ_max.
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution from approximately 200 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λ_max) for each transition.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, confirming the molecular formula C₁₁H₇N₃.
Ionization and Predicted Fragmentation
-
Molecular Ion (M⁺˙): The molecular formula C₁₁H₇N₃ gives a monoisotopic mass of 181.0639 Da . Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI would show the protonated molecule [M+H]⁺ at m/z 182.0718.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides structural confirmation. Energetically unstable molecular ions will break into smaller, characteristic pieces.[11][12] Key predicted fragmentation pathways include:
-
Loss of HCN: A common fragmentation for aromatic nitriles, leading to a fragment at m/z 154 ([M-HCN]⁺˙).
-
Cleavage of the Bipyridine Bond: While less common, cleavage could occur, leading to fragments corresponding to the individual pyridine rings.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion (for ESI) or a heated probe (for EI) after dissolving in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI).
-
Ionization: Select an appropriate ionization method. ESI is a "soft" technique ideal for obtaining the molecular ion with minimal fragmentation, while EI is a "hard" technique that induces more fragmentation, providing greater structural detail.
-
Analysis: Acquire a full scan mass spectrum using a high-resolution analyzer (e.g., TOF or Orbitrap) to determine the exact mass of the parent ion and its fragments.
Integrated Spectroscopic Workflow
No single technique is sufficient for complete characterization. The strength of this analysis lies in the integration of all data points. The workflow below illustrates a logical progression for achieving a self-validating structural confirmation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3'-Bipyridine(581-50-0) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ripublication.com [ripublication.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
